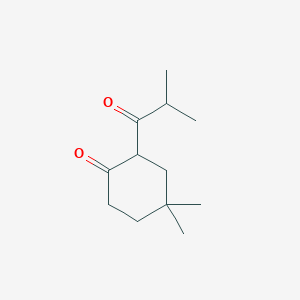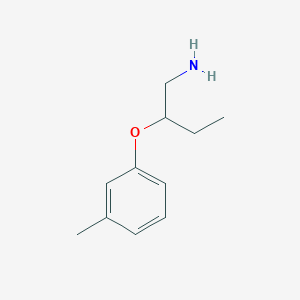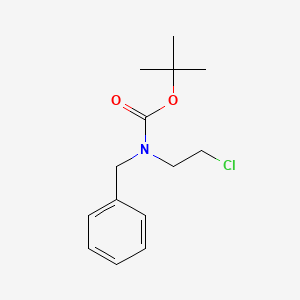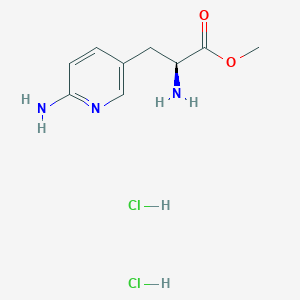
4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one is an organic compound with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol . This compound is characterized by a cyclohexanone core substituted with a 2-methylpropanoyl group and two methyl groups at the 4-position. It is commonly used in various chemical reactions and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one typically involves the reaction of 4,4-dimethylcyclohexanone with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing waste.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
4,4-Dimethylcyclohexanone: Lacks the 2-methylpropanoyl group, making it less reactive in certain chemical reactions.
2-Methylpropanoylcyclohexanone: Lacks the additional methyl groups at the 4-position, affecting its steric properties and reactivity.
Uniqueness: 4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one is unique due to the presence of both the 2-methylpropanoyl group and the two methyl groups at the 4-position. This combination of substituents imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
4,4-dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-8(2)11(14)9-7-12(3,4)6-5-10(9)13/h8-9H,5-7H2,1-4H3 |
InChI Key |
UWFPISHYJFBELU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1CC(CCC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-[(Z)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide](/img/structure/B13058745.png)



![1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13058763.png)

![1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine](/img/structure/B13058776.png)
![Ethyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13058777.png)
![1,1-Difluoro-7-azaspiro[3.5]nonane](/img/structure/B13058783.png)
![(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13058799.png)

![1-[[2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino]cyclopropane-1-carboxylate](/img/structure/B13058805.png)
![Benzyl ((2S,4s,5S)-5-aminospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13058809.png)
![N-(Tert-butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-amine](/img/structure/B13058822.png)
